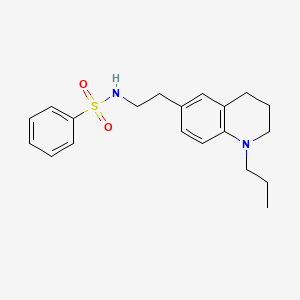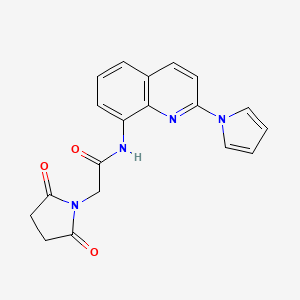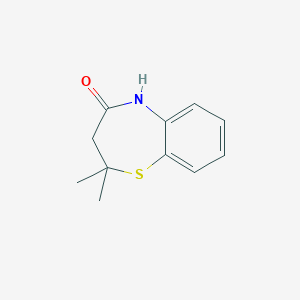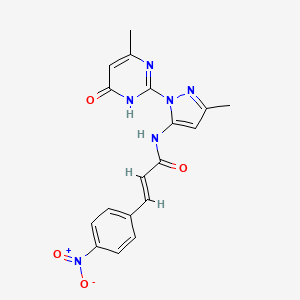![molecular formula C18H16N4O2 B2491637 1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946276-57-9](/img/structure/B2491637.png)
1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategic combinations of precursor molecules under specific conditions to introduce the oxadiazole and pyrrolidinone functionalities adjacent to a pyridyl group. For instance, a one-pot condensation involving 5-oxopyrrolidine-3-carboxylic acids and benzamidoximes under certain conditions can lead to novel bicyclic systems, including oxadiazole and pyrrolidinone moieties (Kharchenko, Detistov, & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of compounds incorporating oxadiazole rings often features significant π-π interactions and potential for forming supramolecular assemblies. These interactions can influence the compound's molecular geometry and its physical properties, such as solubility and stability. For example, compounds with oxadiazole and pyridyl groups have been shown to form one-dimensional chains via π-π interactions, demonstrating the structural versatility of these molecules (Hou et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" and its derivatives could include nucleophilic substitution, oxidation, and reduction processes, depending on the functional groups present. The oxadiazole ring, in particular, is known for participating in various chemical reactions that can alter the compound's electronic properties and reactivity.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility in different solvents, and crystalline structure, are crucial for understanding their behavior in different environments. The presence of a pyridyl group adjacent to the oxadiazole and pyrrolidinone units could influence these properties, affecting the compound's utility in various applications.
Chemical Properties Analysis
Chemically, the compound's reactivity, stability under various conditions, and interaction with other molecules are influenced by the oxadiazole and pyrrolidinone groups. These properties are essential for potential applications in materials science, where the compound's ability to form stable, functional materials is valued.
For a deeper understanding and further exploration of "this compound" and its related compounds, the referenced scientific literature provides detailed insights into their synthesis, structural characteristics, and properties (Hou et al., 2008), (Grabiec, Kurcok, & Schab-Balcerzak, 2009).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-2-4-15(5-3-12)22-11-14(10-16(22)23)18-20-17(21-24-18)13-6-8-19-9-7-13/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTKQOKMCKSBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
![3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2491559.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)



![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)
![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)
